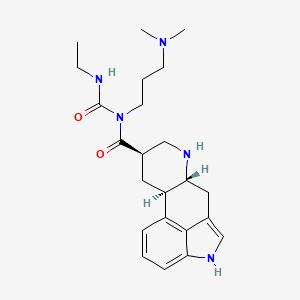
Des-N-allylcabergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-N-allylcabergoline is a derivative of cabergoline, an ergot alkaloid and a potent dopamine receptor agonist. It is primarily known for its use in the treatment of hyperprolactinemia and Parkinson’s disease. The compound exhibits a high affinity for dopamine D2 receptors, making it effective in reducing prolactin levels and managing symptoms associated with dopamine deficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-N-allylcabergoline involves several steps, starting from the basic structure of cabergoline. The process typically includes the following steps:
Formation of the Ergoline Skeleton: The initial step involves the formation of the ergoline skeleton, which is a common structure in many ergot alkaloids.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of this compound. This includes the addition of dimethylamino and ethylcarbamoyl groups.
Purification: The final product is purified using crystallization techniques, often involving solvents like toluene and heptane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
Des-N-allylcabergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Scientific Research Applications
Des-N-allylcabergoline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying dopamine receptor interactions and the synthesis of related compounds.
Biology: The compound is used in research on neurotransmitter regulation and the effects of dopamine agonists on cellular processes.
Medicine: This compound is investigated for its potential in treating various conditions, including hyperprolactinemia, Parkinson’s disease, and other dopamine-related disorders
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Des-N-allylcabergoline exerts its effects primarily through its action on dopamine D2 receptors. By binding to these receptors, it inhibits the release of prolactin from the anterior pituitary gland. This action is mediated through the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced intracellular calcium levels . The compound also induces apoptosis in prolactin-secreting cells, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cabergoline: The parent compound, used for similar therapeutic purposes but with different pharmacokinetic properties.
Bromocriptine: Another dopamine agonist used in the treatment of hyperprolactinemia and Parkinson’s disease.
Pergolide: A dopamine agonist with a broader spectrum of receptor activity.
Uniqueness
Des-N-allylcabergoline is unique in its high selectivity for dopamine D2 receptors and its long-lasting effects. Compared to cabergoline, it may offer improved efficacy and reduced side effects in certain applications .
Properties
CAS No. |
153415-36-2 |
|---|---|
Molecular Formula |
C23H33N5O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H33N5O2/c1-4-24-23(30)28(10-6-9-27(2)3)22(29)16-11-18-17-7-5-8-19-21(17)15(13-25-19)12-20(18)26-14-16/h5,7-8,13,16,18,20,25-26H,4,6,9-12,14H2,1-3H3,(H,24,30)/t16-,18-,20-/m1/s1 |
InChI Key |
XOLPCQSBSDIBGB-YVWKXTFCSA-N |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



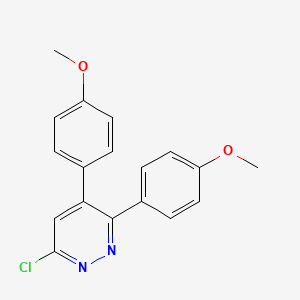
![tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B8369843.png)
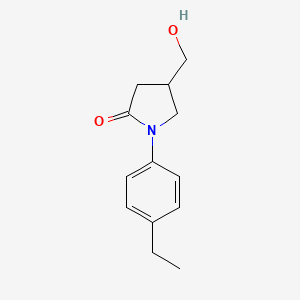
![(2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B8369853.png)
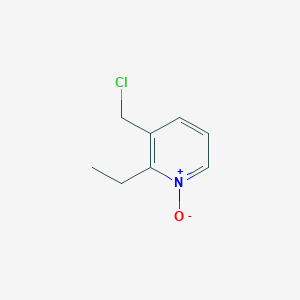
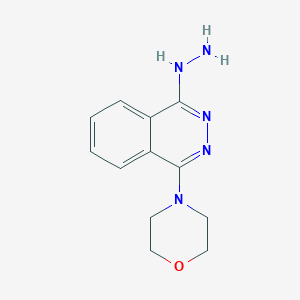
![ethyl 10-oxo-3,10-dihydro-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8369874.png)
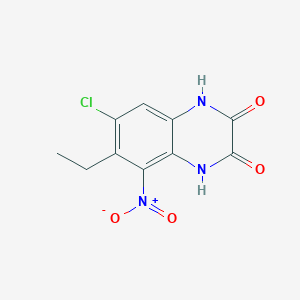
![1-(3-Methoxyphenyl)-6-azabicyclo[3,2,1]octane](/img/structure/B8369881.png)
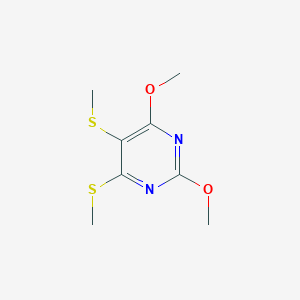
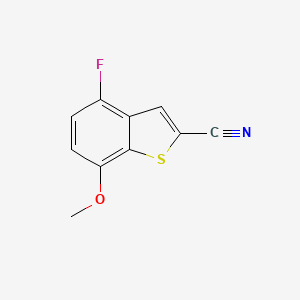

![3-{[(2,3-Dihydroxypropyl)(methyl)amino]methyl}benzonitrile](/img/structure/B8369908.png)
